Lipophilicity Modulation: XLogP3 Comparison of 4-Methoxy vs. 4-Methyl Analog
The 4-methoxy substituent on the benzenesulfonamide ring significantly reduces lipophilicity compared to the 4-methyl analog. The target compound exhibits an XLogP3 of 2.6, while the 4-methyl derivative (CAS 1448045-67-7) shows an XLogP3 of 3.0, a difference of 0.4 log units [1][2]. This lower lipophilicity can translate to improved aqueous solubility and a distinct pharmacokinetic profile, which is a key selection criterion for lead optimization.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.6 |
| Comparator Or Baseline | 4-Methyl-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide (CAS 1448045-67-7): 3.0 |
| Quantified Difference | Δ = -0.4 log units |
| Conditions | Computed property using XLogP3 algorithm; consistent with standard computational chemistry assessments. |
Why This Matters
Even a 0.4 log unit difference in XLogP3 can substantially influence in vitro ADME properties, making the methoxy analog a more suitable choice for programs requiring enhanced solubility or reduced non-specific binding relative to the methyl analog.
- [1] PubChem. Compound Summary for CID 71810077: 4-methoxy-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide. National Center for Biotechnology Information. View Source
- [2] Kuujia. 4-Methyl-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide (CAS 1448045-67-7) Chemical and Physical Properties. Kuujia Chemical Platform. View Source
